Enhanced Lipophilicity (LogP 3.52) Compared to Non-Fluorinated and Unsubstituted Analogs
The target compound exhibits a calculated logP of 3.52, representing a significant increase in lipophilicity compared to its non-fluorinated precursor, 5-chloro-2-methylaniline (logP 2.81), and the unsubstituted N-(2,2,2-trifluoroethyl)aniline (logP 2.73-2.76) [1][2]. This property is primarily driven by the combination of the trifluoroethyl group and the chloro/methyl substitution pattern on the aromatic ring.
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | logP = 3.52 |
| Comparator Or Baseline | 5-Chloro-2-methylaniline (logP 2.81); N-(2,2,2-trifluoroethyl)aniline (logP 2.73-2.76) |
| Quantified Difference | ΔlogP ≈ +0.71 to +0.79 versus comparators |
| Conditions | Calculated values from vendor datasheets and chemical databases |
Why This Matters
Higher logP correlates with improved passive membrane permeability and potentially enhanced CNS penetration, a critical factor for neuroscience and anti-infective drug discovery programs.
- [1] Molbase. (n.d.). 5-Chloro-2-methylaniline (CAS 95-79-4) LogP Value. Retrieved from https://m.molbase.com View Source
- [2] ChemSrc. (2024). N-(2,2,2-trifluoroethyl)aniline (CAS 351-61-1) Physical and Chemical Properties. Retrieved from https://m.chemsrc.com View Source
